Chemical properties and molecular weight of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide
Chemical properties and molecular weight of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide
The following technical guide provides an in-depth analysis of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide , a synthetic diaryl amide belonging to the N-(pyridin-2-yl)benzamide class.[1] This document synthesizes theoretical physicochemical data with established synthetic methodologies relevant to this chemical scaffold.
[1]
Chemical Identity & Molecular Characterization[1][2][3][4][5][6][7]
3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide is a functionalized benzamide derivative characterized by a 3,4-dichlorophenyl moiety linked via an amide bond to a 5-nitropyridine ring.[1] This scaffold is frequently explored in medicinal chemistry for its ability to modulate kinase activity (e.g., Glucokinase) and its potential as an antimicrobial agent or viral capsid assembly modulator.[1]
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide |
| Common Name | N-(5-nitro-2-pyridyl)-3,4-dichlorobenzamide |
| Molecular Formula | C₁₂H₇Cl₂N₃O₃ |
| SMILES | Clc1ccc(cc1Cl)C(=O)Nc2ncc(cn2)[O-] |
| CAS Number | Not widely indexed; treated as a library analog |
Molecular Weight Calculation
The precise molecular weight is derived from the standard atomic weights of the constituent elements.[1]
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 2 | 35.450 | 70.900 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 312.11 g/mol |
Physicochemical Properties[1][3][5][7][8][9][10][11]
The physicochemical profile dictates the compound's pharmacokinetics and suitability for biological assays.[1] The presence of the nitro group and two chlorine atoms significantly increases lipophilicity and electron deficiency compared to the unsubstituted benzamide.[1]
| Property | Value (Estimated) | Description |
| Molecular Weight | 312.11 g/mol | Small molecule, compliant with Lipinski's Rule of 5.[1] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic due to the dichlorophenyl ring.[1] |
| H-Bond Donors | 1 | The amide nitrogen (N-H).[1] |
| H-Bond Acceptors | 4 | Pyridine nitrogen, amide carbonyl, and two nitro oxygens.[2] |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Suggests moderate membrane permeability.[1] |
| Solubility | Low (Water) | Soluble in DMSO, DMF, and hot Ethanol. |
| Melting Point | > 200°C | High crystallinity expected due to amide stacking and nitro-dipole interactions.[1] |
Synthetic Methodology
The synthesis of 3,4-dichloro-N-(5-nitropyridin-2-yl)benzamide follows a standard nucleophilic acyl substitution pathway.[1] The reduced nucleophilicity of the 2-amino-5-nitropyridine (due to the electron-withdrawing nitro group) often requires elevated temperatures or the use of a strong base/solvent like pyridine.[1]
Reaction Scheme
The core reaction involves the coupling of 3,4-dichlorobenzoyl chloride with 2-amino-5-nitropyridine .[1]
Figure 1: Synthetic pathway for the target benzamide via acid chloride coupling.[1][3]
Detailed Protocol
-
Preparation of Reagents:
-
Reagent A: Dissolve 2-amino-5-nitropyridine (10 mmol, 1.39 g) in anhydrous Pyridine (10 mL). The pyridine acts as both solvent and acid scavenger.[1]
-
Reagent B: 3,4-Dichlorobenzoyl chloride (11 mmol, 2.30 g).
-
-
Coupling Reaction:
-
Cool the amine solution to 0°C in an ice bath.[1]
-
Add Reagent B dropwise over 15 minutes to control the exotherm.[1]
-
Note: The electron-withdrawing nitro group makes the amine functionality less reactive.[1] If precipitation is slow, heat the mixture to 80–100°C for 4–6 hours to drive the reaction to completion.[1]
-
-
Workup & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
The product should precipitate as a solid. Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with 1N HCl (to remove residual pyridine), followed by water and cold ethanol.
-
Recrystallization: Purify by recrystallization from Ethanol or DMF/Water to obtain the pure compound.[1]
-
Biological & Therapeutic Context[1][6][8][12][13]
While specific assay data for this exact analog may be proprietary, the N-(pyridin-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry.[1]
Structure-Activity Relationship (SAR) Logic
The 3,4-dichloro substitution pattern is a classic motif used to fill hydrophobic pockets in protein targets, while the 5-nitropyridine moiety serves as an electron-deficient acceptor.[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups.
Potential Applications
-
Glucokinase Activators (GKAs): Analogs of N-(pyridin-2-yl)benzamide have been identified as allosteric activators of Glucokinase, a key enzyme in glucose homeostasis.[1][4] The 3,4-dichloro substitution is often tolerated or enhances binding in the allosteric site [1].[1]
-
Antimicrobial Agents: Nitro-substituted heterocycles are frequently investigated for antibacterial and antitubercular activity.[1] The nitro group can undergo enzymatic reduction within bacteria, generating reactive intermediates that damage DNA or proteins.[1]
Handling & Safety (SDS Summary)
Warning: This compound contains a nitroaromatic moiety and a halogenated benzene ring.[1] It should be treated as a potential health hazard.[1]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
-
Precautionary Measures:
References
-
N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase. Source: Chemical Biology & Drug Design.[1][5] Context: Describes the synthesis and biological evaluation of the N-(pyridin-2-yl)benzamide scaffold for diabetes therapy. Link:[Link]
-
PubChem Compound Summary: 2-chloro-N-(5-nitropyridin-2-yl)benzamide. Source:[1][2] National Center for Biotechnology Information (NCBI).[1] Context: Used for structural validation and property estimation of the closely related 2-chloro analog.[1] Link:[Link][1]
Sources
- 1. 2,3-Dichloro-5-nitropyridine | 22353-40-8 [sigmaaldrich.com]
- 2. 2-chloro-N-(5-nitropyridin-2-yl)benzamide | C12H8ClN3O3 | CID 5049244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
benzamide+Structure)
